molecular formula C9H16ClNO3 B13452152 1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride

1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B13452152
M. Wt: 221.68 g/mol
InChI Key: HVRUGAALGPLTHN-UHFFFAOYSA-N
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Description

1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO3. It is known for its unique structure, which includes a cyclopropane ring and a morpholine moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride typically involves the reaction of cyclopropane-1-carboxylic acid with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Morpholin-4-yl)cyclopropane-1-carboxylic acid
  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide

Uniqueness

1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride is unique due to its combination of a cyclopropane ring and a morpholine moiety This structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

1-(morpholin-4-ylmethyl)cyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c11-8(12)9(1-2-9)7-10-3-5-13-6-4-10;/h1-7H2,(H,11,12);1H

InChI Key

HVRUGAALGPLTHN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN2CCOCC2)C(=O)O.Cl

Origin of Product

United States

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